![molecular formula C13H15NO3 B2685932 Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate CAS No. 1865558-56-0](/img/structure/B2685932.png)
Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a versatile synthetic approach to C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes as carbon-atom bridged morpholines, starting with 4 R -hydroxy- L -proline as a chiron has been described . Another study reported the synthesis of a chiral cyclic amino acid ester from the corresponding cis- and trans-5-hydroxypipecolic acid ethyl esters via an intramolecular lactonization reaction .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies. For example, the molecular structure of “Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate” has been reported with a molecular formula of C14H15NO3 . The compound has an average mass of 245.274 Da and a monoisotopic mass of 245.105194 Da .Scientific Research Applications
- GABA Receptor Modulation : Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate has been investigated as a potential ligand for γ-aminobutyric acid (GABA) receptors. These receptors play a crucial role in neurotransmission and are targeted by drugs used to treat anxiety, epilepsy, and other neurological disorders .
- Analgesic Properties : Researchers have explored its analgesic effects, aiming to develop novel pain-relieving medications. The compound’s unique structure may offer advantages over existing analgesics .
- Chiral Building Block : The chiral nature of this compound makes it valuable in asymmetric synthesis. It serves as a versatile starting material for constructing complex molecules with specific stereochemistry .
- Bioorthogonal Chemistry : Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate has been employed in bioorthogonal reactions. These reactions allow selective labeling of biomolecules in living systems without interfering with native biological processes .
- Polymerization Initiator : Researchers have explored its use as an initiator in polymerization reactions. Its unique structure may lead to novel polymers with specific properties .
- Metal-Free Catalysis : The compound has been investigated as a metal-free catalyst for various transformations. Its ability to promote reactions under mild conditions contributes to sustainable and environmentally friendly processes .
- Total Synthesis of Natural Products : Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate has been utilized in the total synthesis of complex natural products. Researchers leverage its unique reactivity to access challenging molecular frameworks .
Medicinal Chemistry and Drug Development
Organic Synthesis and Methodology
Chemical Biology and Bioconjugation
Materials Science and Polymer Chemistry
Catalysis and Green Chemistry
Natural Product Synthesis
properties
IUPAC Name |
benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-13(14-7-12-6-11(14)9-16-12)17-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSUTCDGMZZMFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate |
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